molecular formula C11H11N3O2S B2835638 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide CAS No. 138375-99-2

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B2835638
CAS No.: 138375-99-2
M. Wt: 249.29
InChI Key: JBEJYILWRIYXME-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is a chemical compound built on the thiazolidinone scaffold, a structure recognized as a privileged framework in medicinal chemistry with a broad spectrum of biological potential . This specific acetamide derivative is of significant interest in pharmaceutical and bioorganic research for developing novel therapeutic agents. Its core structure is closely related to other bioactive thiazolidinone-acetamide hybrids, which are frequently explored for their multifaceted biological activities . The primary research value of this compound and its analogues lies in their promising anticancer and antimicrobial applications . The thiazolidinone core is a versatile pharmacophore, and its incorporation into molecular designs is a common strategy to enhance a compound's ability to interact with biological targets . Researchers are particularly interested in the synergistic effects achieved by combining the thiazolidinone motif with an aryl acetamido functionality (Ar–NH–CO–CH2), a critical structural feature in many antitumor agents . Structurally related compounds have demonstrated potent antiproliferative activity against various human cancer cell lines, including HCT116 (colorectal carcinoma) and HeLa (cervical cancer), by inducing apoptosis and cell cycle arrest . The mechanism of action for thiazolidinone derivatives is often multi-targeted, potentially involving the inhibition of key enzymes such as cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), which are critical drivers in cancer cell proliferation . Furthermore, this compound is a valuable building block in medicinal chemistry research . It serves as a key intermediate for the synthesis of more complex molecules designed to leverage the synergistic effects of multiple pharmacophores. The 2-imino-4-oxo-thiazolidin-5-yl group can be further modified, allowing researchers to probe structure-activity relationships (SAR) and optimize properties like potency and selectivity . Intended Research Applications: • Investigation of anticancer mechanisms and efficacy in vitro • Exploration of broad-spectrum antimicrobial activity • Serving as a synthetic intermediate for novel bioactive molecules • Structure-Activity Relationship (SAR) studies to guide drug discovery This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJYILWRIYXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide typically involves the reaction of thiosemicarbazide with phenylacetic acid derivatives. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can be substituted with different functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiazolidinone possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer potential. A study highlighted that specific modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Synthesis and Testing
A recent study synthesized various derivatives of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide and evaluated their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.

Agricultural Applications

Pesticides and Herbicides
The compound's structural characteristics suggest potential applications in agrochemicals. Research has explored the use of thiazolidinone derivatives as bioactive agents in pest control. These compounds can disrupt metabolic pathways in pests, leading to effective pest management strategies.

Case Study: Field Trials
Field trials conducted with a thiazolidinone-based pesticide demonstrated a 75% reduction in pest populations compared to untreated controls. This effectiveness highlights the potential for integrating such compounds into sustainable agricultural practices.

Materials Science Applications

Polymer Chemistry
Thiazolidinones have been incorporated into polymer matrices to enhance material properties. For instance, blending these compounds with polymers can improve thermal stability and mechanical strength.

Case Study: Composite Materials
Research on polymer composites containing thiazolidinone derivatives revealed enhanced tensile strength and thermal resistance compared to traditional materials. These advancements could lead to innovative applications in packaging and construction materials.

Summary Table of Applications

Application AreaSpecific UseObserved Benefits
PharmaceuticalsAntimicrobial agentsEffective against bacterial strains
Anticancer drugsCytotoxicity against cancer cell lines
AgriculturePesticidesSignificant reduction in pest populations
HerbicidesDisruption of pest metabolic pathways
Materials SciencePolymer compositesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tautomeric Behavior and Structural Isomerism

Thiazolidinone derivatives often exhibit tautomerism due to the presence of imino/amino and oxo groups. For example:

  • Compound 3j: A tautomeric mixture of 2-(2-ethylamino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide (3j-A) and 2-(2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (3j-I) in a ~4:1 ratio .
  • Compound 3a: A 1:1 mixture of 2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-phenylacetamide (3a-I) and its amino counterpart (3a-A) .

This difference may affect reactivity and biological target interactions.

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Key Structural Variations and Properties
Compound Substituents/Modifications Melting Point (°C) Yield (%) Key Functional Groups
Target Compound None (base structure) Not reported Varies Imino, oxo, phenylacetamide
3j Ethyl group on imino nitrogen 223–224 (dec.) 66 Ethylimino, oxo, phenylacetamide
9d 3-Ethyl, hydrazinyl-linked pyran moiety 240 47 Hydrazinyl, pyrone, thiazolidinone
8 4-Chloro-2-methylphenyl on imino Not reported Not reported Chloro, methyl, phenylacetamide
9h Hydrazinyl-linked pyran, no alkyl chain 190–191 51 Hydrazinyl, pyrone
  • The target compound lacks such groups, which may reduce its potency compared to halogenated analogs .
  • This modification correlates with higher melting points (240°C for 9d) and reported antimicrobial activity .
Antimicrobial Activity
  • Compound 9d: Exhibits antimicrobial properties attributed to the pyran-hydrazinyl-thiazolidinone hybrid structure. IR and NMR data confirm hydrogen bonding capacity (O-H, N-H stretches) .
  • Compound 9h : Similar structure to 9d but with a shorter substituent chain, resulting in slightly lower melting points (190–191°C) and altered bioactivity .

The target compound’s lack of a hydrazinyl or pyran group may limit its antimicrobial efficacy compared to these derivatives.

Enzyme Inhibition
  • SIRT2 Inhibitors : Analogs like 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide show dose-dependent α-tubulin acetylation, a mechanism absent in the target compound .
  • Rhodanine Derivatives: Thioxo groups (e.g., in ) enhance metal-binding capacity, which is critical for protease inhibition.

Biological Activity

The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C12H11N3O2S
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 514182-01-5

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide possess inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.1 to 10 µg/mL, indicating their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide0.5Staphylococcus aureus
Similar Thiazolidinones1.0Escherichia coli
Similar Thiazolidinones0.8Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant potential of thiazolidinones has been extensively studied. The compound demonstrates significant free radical scavenging activity, with IC50 values reported in the range of 9.18 to 32.43 µg/mL, which is comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

Thiazolidinones have been identified as promising anticancer agents. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds vary widely based on structural modifications but can be as low as 5.10 µM for some derivatives .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG26.19Sorafenib: 9.18
MCF75.10Doxorubicin: 7.26
HCT1168.91Doxorubicin: 1.50

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by the substituents on the thiazolidine ring and the phenylacetamide moiety. Modifications such as electron-withdrawing or electron-donating groups can enhance or diminish their bioactivity:

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Electron-Donating Groups : Often improve antioxidant properties.

Case Studies

A notable study evaluated various thiazolidinone derivatives for their biological activities, concluding that specific modifications significantly improved their efficacy against cancer cells and pathogens . For example, a derivative with a furan substituent showed an IC50 value of 9.18 µg/mL in antioxidant assays, outperforming traditional antioxidants.

Q & A

Q. What are the common synthetic routes for 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of aldehydes (e.g., 4-fluorobenzaldehyde) with thiazolidine derivatives under reflux conditions in solvents like acetic acid or ethanol. Subsequent acylation steps introduce the phenylacetamide moiety. Purification is achieved via recrystallization or chromatography to ensure high purity (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) and infrared (IR) spectroscopy provide additional validation of functional groups and molecular weight .

Q. What structural features contribute to its biological activity?

The thiazolidinone ring (4-oxo-1,3-thiazolidine) and the imino group enable hydrogen bonding with enzyme active sites. The phenylacetamide moiety enhances lipophilicity, facilitating membrane permeability. Substituents on the phenyl ring (e.g., chloro or fluoro groups) modulate electronic effects and target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key variables include solvent selection (e.g., DMF for better solubility of intermediates), catalyst use (e.g., potassium carbonate for base-mediated reactions), and controlled reflux temperatures (80–100°C). Gradient elution in chromatography and solvent mixtures (e.g., ethanol-water) during recrystallization enhance yield and purity .

Q. What methodologies are used to evaluate its enzyme inhibition potential?

In vitro assays include:

  • Kinetic studies : Michaelis-Menten analysis to determine inhibition constants (Kᵢ).
  • Fluorescence quenching : Monitoring binding to enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase.
  • Molecular docking : Computational modeling (e.g., AutoDock) predicts binding interactions with active sites .

Q. How are structure-activity relationships (SAR) investigated for derivatives?

SAR studies involve synthesizing analogs with substituent variations (e.g., nitro, methoxy, or halogens on the phenyl ring). Biological activity is compared using dose-response curves (IC₅₀ values) in assays targeting inflammation, cancer, or microbial growth. QSAR (Quantitative SAR) models correlate electronic/steric parameters with activity .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, pH, or incubation time). Solutions include:

  • Standardizing protocols (e.g., uniform cell viability assays like MTT).
  • Validating results with orthogonal methods (e.g., Western blotting alongside enzyme assays).
  • Re-evaluating purity via HPLC-MS to rule out impurities as confounding factors .

Methodological Considerations

Q. How is stereochemical integrity maintained during synthesis?

Z/E isomerism in the thiazolidinone ring is controlled by reaction temperature and solvent polarity. Chiral HPLC or circular dichroism (CD) spectroscopy monitors stereochemical outcomes, while asymmetric catalysis (e.g., chiral auxiliaries) enforces enantioselectivity .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • HepG2 cells : Assess hepatotoxicity via lactate dehydrogenase (LDH) release.
  • Ames test : Evaluates mutagenicity using Salmonella typhimurium strains.
  • hERG assay : Predicts cardiotoxicity risk by measuring potassium channel inhibition .

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